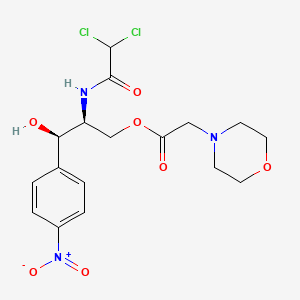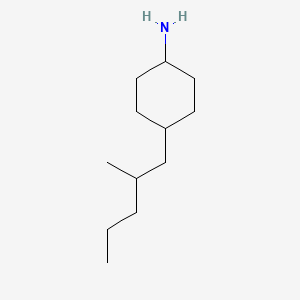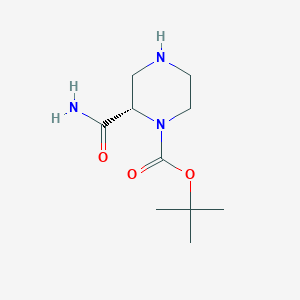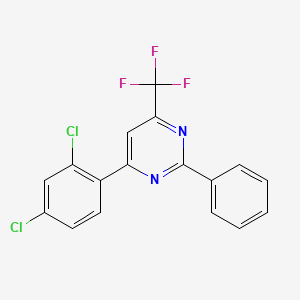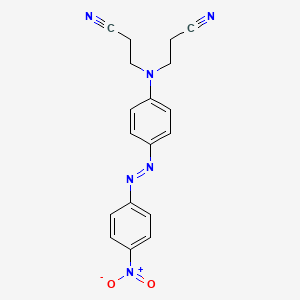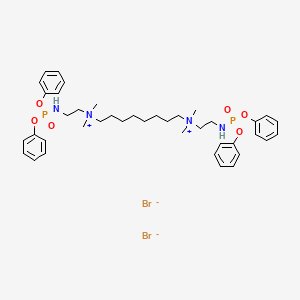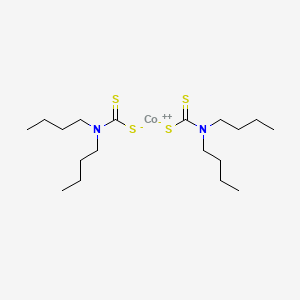
Bis(dibutyldithiocarbamato-S,S')cobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dibutyldithiocarbamato-S,S’)cobalt is a coordination compound with the chemical formula C18H36CoN2S4 It is known for its distinctive structure, where cobalt is coordinated with two dibutyldithiocarbamate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(dibutyldithiocarbamato-S,S’)cobalt typically involves the reaction of cobalt salts with dibutyldithiocarbamate ligands. One common method is to react cobalt(II) chloride with sodium dibutyldithiocarbamate in an aqueous solution. The reaction is usually carried out at room temperature, and the product is precipitated out of the solution, filtered, and purified.
Industrial Production Methods
While specific industrial production methods for bis(dibutyldithiocarbamato-S,S’)cobalt are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dibutyldithiocarbamato-S,S’)cobalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of cobalt(III) complexes.
Reduction: It can also be reduced, although this is less common.
Substitution: Ligand substitution reactions can occur, where the dibutyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands in excess and appropriate solvents.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(I) complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(dibutyldithiocarbamato-S,S’)cobalt has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is used in the production of materials with specific properties, such as semiconductors and magnetic materials.
Wirkmechanismus
The mechanism by which bis(dibutyldithiocarbamato-S,S’)cobalt exerts its effects depends on the specific application. In catalytic processes, the cobalt center plays a crucial role in facilitating the reaction. The dibutyldithiocarbamate ligands can stabilize the cobalt center and influence its reactivity. The molecular targets and pathways involved vary depending on the specific reaction or application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(dibutyldithiocarbamato-S,S’)copper
- Bis(dibutyldithiocarbamato-S,S’)nickel
- Bis(dibutyldithiocarbamato-S,S’)zinc
Comparison
Bis(dibutyldithiocarbamato-S,S’)cobalt is unique due to the specific properties imparted by the cobalt center. Compared to its copper, nickel, and zinc analogs, the cobalt compound may exhibit different reactivity and stability. These differences can be attributed to the varying electronic configurations and coordination chemistry of the metal centers.
Eigenschaften
CAS-Nummer |
14591-57-2 |
|---|---|
Molekularformel |
C18H36CoN2S4 |
Molekulargewicht |
467.7 g/mol |
IUPAC-Name |
cobalt(2+);N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/2C9H19NS2.Co/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
BDCVQFMEJUHADG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


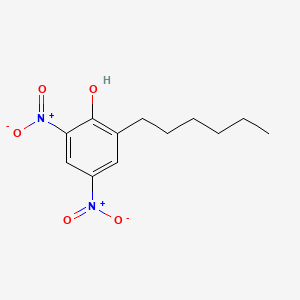
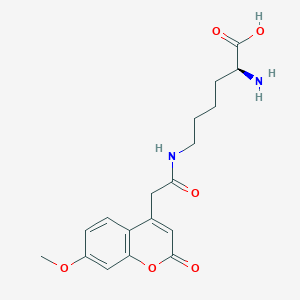
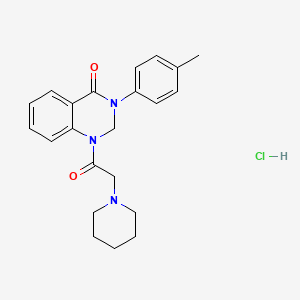
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13731172.png)
